
2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. The thiazole ring’s reactivity, particularly at the C-2 position, allows for various synthetic modifications .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
作用机制
The mechanism of action of 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
Thiazole-4-carboxylic Acid: Shares the thiazole ring but lacks the 1-methylcyclopropyl group.
2-Methylthiazole-4-carboxylic Acid: Similar structure but with a methyl group instead of a 1-methylcyclopropyl group.
4-Methyl-1,3-thiazole-5-carboxylic Acid: Another thiazole derivative with different substitution patterns.
Uniqueness
2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity compared to other thiazole derivatives .
属性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-8(2-3-8)7-9-5(4-12-7)6(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI 键 |
DDJOBQTVSNAPHL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


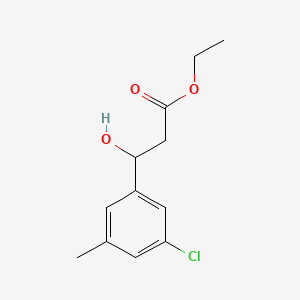

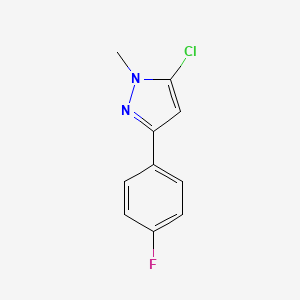

![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)

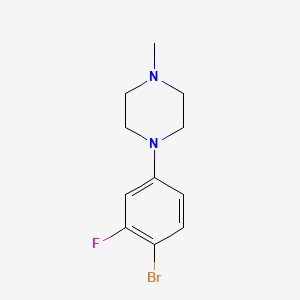
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
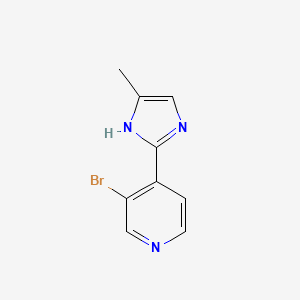
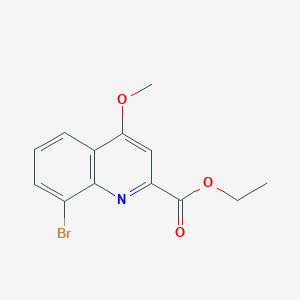
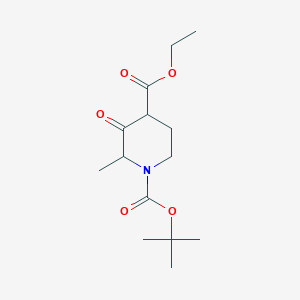
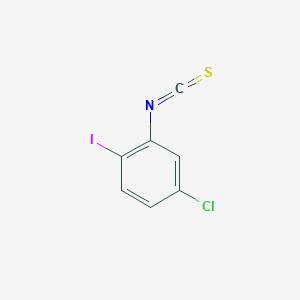
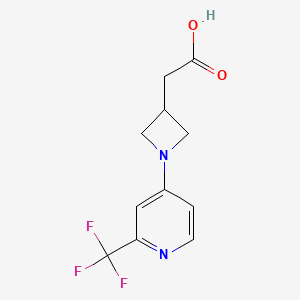
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
